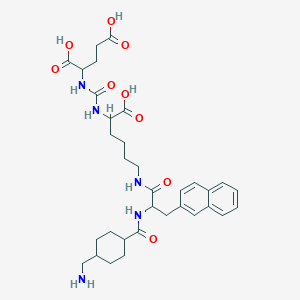
PSMA-617 Linker
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PSMA-617 Linker is a compound that plays a crucial role in the field of radiopharmaceuticals, particularly in the treatment of prostate cancer. It is a high-affinity ligand for the prostate-specific membrane antigen (PSMA), which is significantly up-regulated in metastatic prostate cancer cells. This compound is used to create radioligands, such as Lutetium-177 PSMA-617, which deliver targeted radiation therapy to cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazole [4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) as a condensing agent in the presence of triethylamine . The resulting compound is then purified and characterized to ensure high purity and yield.
Industrial Production Methods
Industrial production of PSMA-617 Linker typically involves automated radiosynthesis processes. For example, the radiolabelling of PSMA-617 derivatives with fluorine-18 via [18F]AlF2+ chelation has been successfully automated, resulting in high radiochemical yield and purity suitable for clinical studies .
Chemical Reactions Analysis
Types of Reactions
PSMA-617 Linker undergoes various chemical reactions, including:
Substitution Reactions:
Complexation Reactions: Binding with radionuclides such as Lutetium-177 or Fluorine-18 to form radioligands.
Common Reagents and Conditions
Condensing Agents: HATU in the presence of triethylamine for coupling reactions.
Chelating Agents: NODA and RESCA for radiolabelling.
Major Products
The major products formed from these reactions include radioligands like Lutetium-177 PSMA-617 and Fluorine-18 PSMA-617, which are used in targeted radiotherapy and imaging .
Scientific Research Applications
PSMA-617 Linker has a wide range of scientific research applications, including:
Mechanism of Action
PSMA-617 Linker exerts its effects by binding to the prostate-specific membrane antigen, which is overexpressed in prostate cancer cells. This binding facilitates the internalization of the radioligand into the cancer cells, delivering targeted β-radiation that induces cell death. The compound also affects the expression of cell cycle regulators, leading to cell-growth arrest and potentiation of radiation-induced cell death .
Comparison with Similar Compounds
Similar Compounds
PSMA-11: Another PSMA-targeting ligand used for diagnostic imaging.
PSMA-1007: A compound with a similar structure and biodistribution to PSMA-617.
CA028, CA029, CA030: Novel PSMA ligands with modified chelator moieties.
Uniqueness
PSMA-617 Linker is unique due to its high binding affinity, excellent pharmacokinetic properties, and ability to form stable radioligands with both therapeutic and diagnostic applications .
Properties
IUPAC Name |
2-[[5-[[2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H45N5O9/c34-19-20-8-12-23(13-9-20)29(41)36-27(18-21-10-11-22-5-1-2-6-24(22)17-21)30(42)35-16-4-3-7-25(31(43)44)37-33(47)38-26(32(45)46)14-15-28(39)40/h1-2,5-6,10-11,17,20,23,25-27H,3-4,7-9,12-16,18-19,34H2,(H,35,42)(H,36,41)(H,39,40)(H,43,44)(H,45,46)(H2,37,38,47) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWCOTSIOATVKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H45N5O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
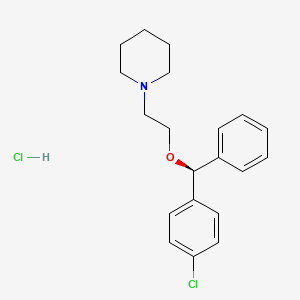
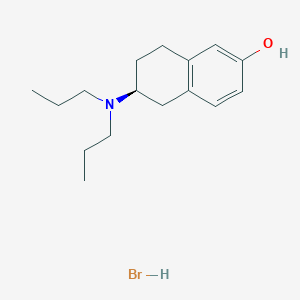
![[Met5]-Enkephalin, amide TFA](/img/structure/B10775154.png)
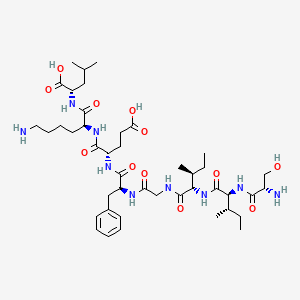
![methane;N-[4-oxo-2-(2H-tetrazol-5-yl)chromen-8-yl]-4-(4-phenylbutoxy)benzamide;hydrate](/img/structure/B10775178.png)
![(1R,5R,8S,9R,10R,13S)-11-Ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B10775190.png)
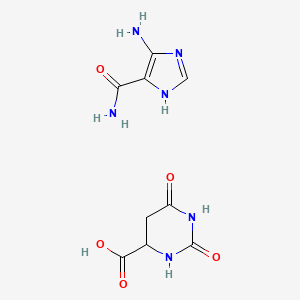
![sodium;2-[5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)indol-1-yl]acetic acid](/img/structure/B10775206.png)
![(3E)-3,5-bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one](/img/structure/B10775210.png)
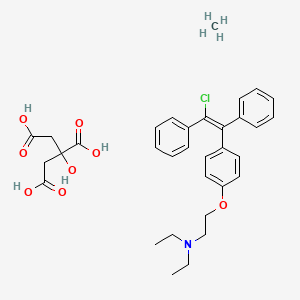
![3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3S,4R)-4-[[(2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium](/img/structure/B10775230.png)
![2-((S)-1-Acryloyl-4-(7-(8-methylnaphthalen-1-yl)-2-(((S)-1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazin-2-yl)acetonitrile](/img/structure/B10775232.png)
![Sodium;2-[5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)indol-1-yl]acetic acid;hydride](/img/structure/B10775241.png)
![N-[3-(diethylamino)propyl]-8-oxo-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17),14-octaene-12-carboxamide](/img/structure/B10775244.png)
